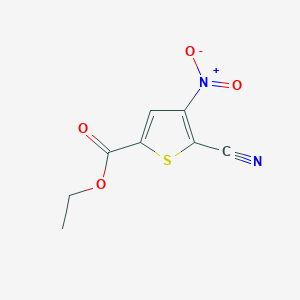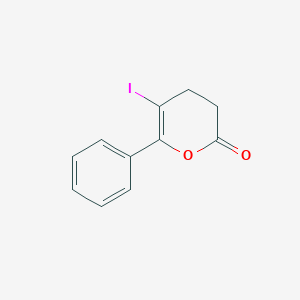
4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine is a fluorinated organic compound known for its unique chemical structure and properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the benzodioxine framework. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of recyclable solvents and catalysts is often emphasized to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .
Major Products
Aplicaciones Científicas De Investigación
4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Bis(trifluoromethyl)-2,2-bipyridine
- 5,5-Bis(trifluoromethyl)-2,2-bipyridine
- 4,4-Dimethyl-2,2-bipyridine
Uniqueness
4,4-Bis(trifluoromethyl)-2H,4H-1,3-benzodioxine stands out due to its unique benzodioxine framework combined with trifluoromethyl groups, which impart exceptional stability and reactivity. This combination makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles .
Propiedades
Número CAS |
874280-19-0 |
|---|---|
Fórmula molecular |
C10H6F6O2 |
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
4,4-bis(trifluoromethyl)-1,3-benzodioxine |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)8(10(14,15)16)6-3-1-2-4-7(6)17-5-18-8/h1-4H,5H2 |
Clave InChI |
LVNUTDFSPHQVFH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


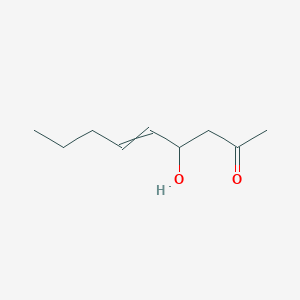

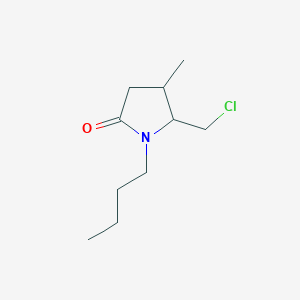

![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)

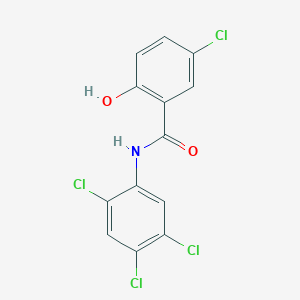
![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)


![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)
